N-desmethyl afatinib
CAS No.:
Cat. No.: VC13798118
Molecular Formula: C23H23ClFN5O3
Molecular Weight: 471.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClFN5O3 |
|---|---|
| Molecular Weight | 471.9 g/mol |
| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide |
| Standard InChI | InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1 |
| Standard InChI Key | XMAATFWFFWESFY-FAAWYNLUSA-N |
| Isomeric SMILES | CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
| SMILES | CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
| Canonical SMILES | CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Introduction
Structural and Metabolic Basis of Afatinib
Parent Compound: Afatinib
Afatinib (chemical name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. Its molecular weight is 485.9 g/mol, and it binds covalently to cysteine residues in the kinase domains of these receptors, blocking downstream signaling .
Metabolic Pathways of Afatinib
Afatinib undergoes minimal hepatic metabolism, with >85% excreted unchanged in feces and ~5% in urine . Unlike first-generation EGFR TKIs (e.g., gefitinib, erlotinib), which rely heavily on CYP3A4-mediated metabolism, afatinib’s biotransformation is negligible. Major circulating species include protein-bound adducts rather than conventional metabolites . No studies in the reviewed literature explicitly identify N-desmethyl afatinib as a significant metabolite, suggesting it may represent a minor or theoretical pathway.
Pharmacokinetic Properties of Afatinib and Implications for N-Desmethyl Afatinib
Absorption and Distribution
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Peak plasma concentration (C~max~): Achieved 2–5 hours post-dose .
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Bioavailability: Reduced by 50% when taken with high-fat meals .
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Protein binding: 95%, primarily to albumin and alpha-1-acid glycoprotein .
Elimination and Half-Life
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Clearance: Apparent oral clearance (CL/F) is 1,390 mL/min, with no significant impact from age, sex, or renal/hepatic impairment .
Given afatinib’s limited metabolism, the contribution of N-desmethyl afatinib to its pharmacokinetics is likely negligible.
Clinical Studies and Relevance of Metabolites
Efficacy in NSCLC
Afatinib demonstrates robust activity against EGFR-mutant NSCLC, with median progression-free survival (PFS) of 11–13 months in treatment-naive patients . In the ARCHER 1050 trial, afatinib outperformed gefitinib (median PFS: 14.7 vs. 9.2 months) .
Absence of N-Desmethyl Afatinib in Clinical Data
No trials in the reviewed literature measured N-desmethyl afatinib levels or associated them with clinical outcomes. This contrasts with metabolites of other TKIs (e.g., erlotinib’s OSI-420), which are pharmacologically active .
Analytical Challenges in Detecting N-Desmethyl Afatinib
Methodological Limitations
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Sensitivity: Low metabolite concentrations may evade detection by standard LC-MS/MS assays.
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Protein binding: Covalent adducts complicate free metabolite quantification .
Comparative Data on TKI Metabolites
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